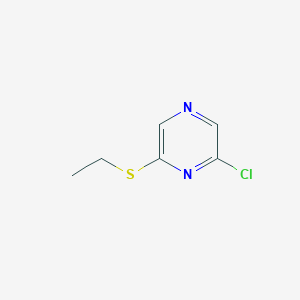
2-chloro-6-(ethylsulfanyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-(ethylsulfanyl)pyrazine is a chemical compound with the CAS Number: 1094842-83-7 . It has a molecular weight of 174.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Antibacterial and Antiviral Agents
Research on heterocyclic compounds containing sulfonamido moieties, including derivatives of pyrazine, has shown potential for antibacterial applications. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains, indicating a promising avenue for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, certain pyrazine C-nucleosides have been synthesized and assessed for their antiviral activity, providing a framework for further exploration in antiviral drug development (Walker, Liu, Wise, Drach, & Townsend, 1998).
Antimycobacterial and Antifungal Applications
Studies involving nucleophilic substitution reactions on chloropyrazine derivatives have led to the synthesis of compounds with significant antimycobacterial and antifungal properties. These findings suggest potential uses in treating mycobacterial infections such as tuberculosis and in antifungal therapies (Křinková, Doležal, Hartl, Buchta, & Pour, 2002).
Coordination Polymers and Isomerism
The synthesis of coordination polymers using ligands derived from pyrazine has been explored, revealing insights into the structural isomerism and coordination geometries possible with these compounds. This research has implications for materials science, particularly in the development of novel polymeric materials with specific electronic or structural properties (Caradoc-Davies, Hanton, & Henderson, 2001).
Synthesis of Pyrazole Derivatives
The development of methods for synthesizing pyrazole derivatives from brominated and sulfanylated precursors has been investigated, highlighting the versatility of pyrazine derivatives in organic synthesis. These methods provide efficient routes to a variety of pyrazole compounds, which could have diverse applications in medicinal chemistry and drug development (Lassagne, Snégaroff, Roisnel, Nassar, & Mongin, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-6-ethylsulfanylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWHOVGCDJWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)
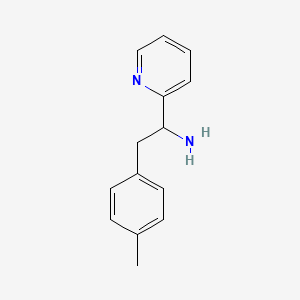
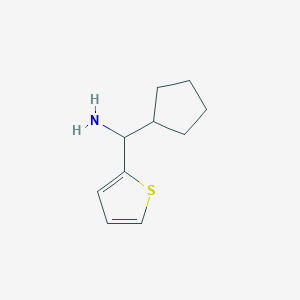
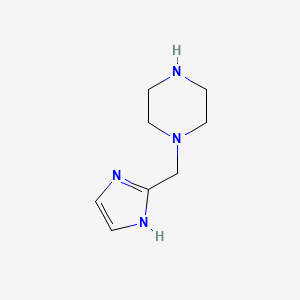
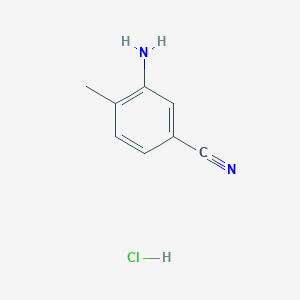
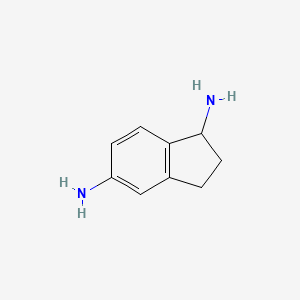

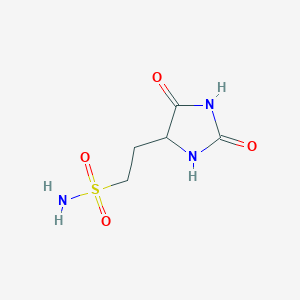

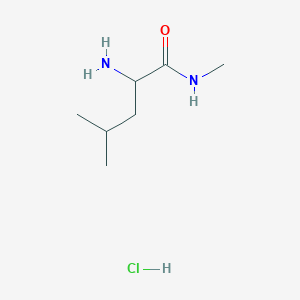

![3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole](/img/structure/B6143365.png)